molecular formula C24H31ClN2O5 B12740347 Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride CAS No. 74626-45-2

Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride

Cat. No.: B12740347
CAS No.: 74626-45-2
M. Wt: 463.0 g/mol
InChI Key: UHDBVCCQRQESQI-FERBBOLQSA-N
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Description

Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes multiple methoxy groups and an aporphine skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Aporphine Skeleton: This step involves the cyclization of precursor molecules to form the aporphine core.

    Methoxylation: Introduction of methoxy groups at specific positions on the aporphine skeleton.

    Acetamide Formation: The final step involves the attachment of the acetamide group to the aporphine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Catalytic Reactions: Use of catalysts to speed up the reaction.

    Purification Steps: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the aporphine core to form different derivatives.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced aporphine derivatives.

    Substitution: Formation of substituted aporphine derivatives.

Scientific Research Applications

Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of signaling pathways involved in inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)benzamide hydrochloride
  • N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)acetamide

Uniqueness

Acetamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is unique due to its specific combination of functional groups and its aporphine skeleton

Properties

CAS No.

74626-45-2

Molecular Formula

C24H31ClN2O5

Molecular Weight

463.0 g/mol

IUPAC Name

N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C24H30N2O5.ClH/c1-13(27)25-12-17-15-7-8-26(2)18-9-14-10-19(28-3)20(29-4)11-16(14)22(21(15)18)24(31-6)23(17)30-5;/h10-11,18H,7-9,12H2,1-6H3,(H,25,27);1H/t18-;/m0./s1

InChI Key

UHDBVCCQRQESQI-FERBBOLQSA-N

Isomeric SMILES

CC(=O)NCC1=C2CCN([C@@H]3C2=C(C4=CC(=C(C=C4C3)OC)OC)C(=C1OC)OC)C.Cl

Canonical SMILES

CC(=O)NCC1=C2CCN(C3C2=C(C4=CC(=C(C=C4C3)OC)OC)C(=C1OC)OC)C.Cl

Origin of Product

United States

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